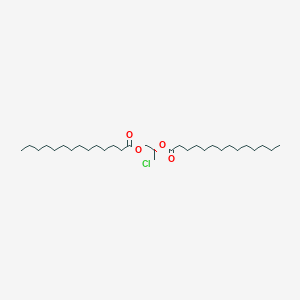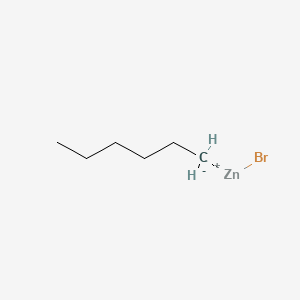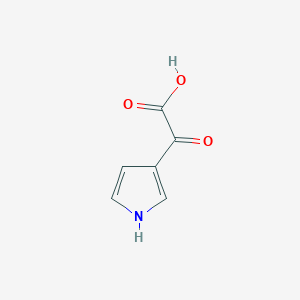
Capreomycin IIB Trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capreomycin IIB Trihydrochloride is a cyclic polypeptide antibiotic that belongs to the aminoglycoside family. It is primarily used as a second-line treatment for multidrug-resistant tuberculosis. This compound is produced by the bacterium Streptomyces capreolus and is known for its ability to inhibit protein synthesis in bacteria, making it effective against Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Capreomycin IIB Trihydrochloride is synthesized through a series of complex biochemical reactions involving the bacterium Streptomyces capreolus. The production process includes fermentation, extraction, and purification steps. The fermentation process involves growing the bacterium in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The extracted compound is then purified using various chromatographic techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces capreolus is cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained in the form of a trihydrochloride salt, which enhances its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: Capreomycin IIB Trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Capreomycin IIB Trihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of cyclic polypeptides. In biology, it serves as a tool for investigating the mechanisms of protein synthesis inhibition in bacteria. In medicine, it is a critical component of multidrug-resistant tuberculosis treatment regimens.
Wirkmechanismus
The mechanism of action of Capreomycin IIB Trihydrochloride involves the inhibition of protein synthesis in bacteria. The compound binds to the 70S ribosomal unit, preventing the formation of functional proteins necessary for bacterial survival. This binding results in the production of abnormal proteins, ultimately leading to bacterial cell death. The primary molecular target of this compound is the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Capreomycin IIB Trihydrochloride is similar to other aminoglycoside antibiotics such as kanamycin, amikacin, and streptomycin. These compounds share a common mechanism of action and are used in the treatment of tuberculosis and other bacterial infections .
Uniqueness: What sets this compound apart from other similar compounds is its unique cyclic polypeptide structure, which contributes to its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Additionally, its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .
Eigenschaften
CAS-Nummer |
71772-33-3 |
|---|---|
Molekularformel |
C₁₉H₃₅Cl₃N₁₂O₆ |
Molekulargewicht |
633.92 |
Synonyme |
Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA Trihy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)


![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)




